2-(4-Hydroxy-2-oxopyrrolidin-1-yl)acetic acid

Übersicht

Beschreibung

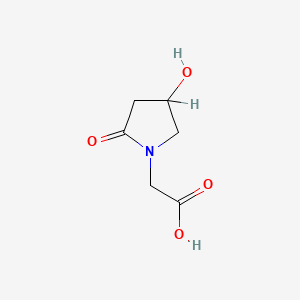

2-(4-Hydroxy-2-oxopyrrolidin-1-yl)acetic acid is a compound of significant interest in various scientific fields It is characterized by a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxy-2-oxopyrrolidin-1-yl)acetic acid typically involves multi-step processes. One common method includes the reaction of a 4-halo-3-alkoxy-butenoic acid ester with glycine to form intermediate products. These intermediates undergo acid hydrolysis, hydrogenation, and esterification, followed by conversion to the final product through reaction with ammonia .

Industrial Production Methods

Industrial production of this compound often follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Catalysts such as palladium are commonly used in the hydrogenation steps to facilitate the reaction .

Analyse Chemischer Reaktionen

Hydrolysis and Hydrogenation

The compound participates in sequential hydrolysis and catalytic hydrogenation under controlled conditions. A patented industrial process demonstrates:

-

Acid hydrolysis : Treatment with aqueous HCl (pH 0–2) at 0–100°C removes alkoxy groups, yielding 2,4-dioxopyrrolidin-1-yl-acetic acid .

-

Hydrogenation : Subsequent hydrogenation with H₂ (5–50 bar pressure) and a Ru/C catalyst at 0–70°C selectively reduces the 4-keto group, forming 4-hydroxy-2-oxopyrrolidin-1-yl-acetic acid .

Table 1: Hydrogenation Reaction Parameters

| Parameter | Range/Conditions |

|---|---|

| Temperature | 0–70°C |

| Pressure | 5–50 bar H₂ |

| Catalyst | 1–10% Ru/C |

| Solvent | Aqueous acidic medium (pH 0–2) |

| Conversion Efficiency | >90% (industrial scale) |

Esterification

The carboxylic acid group undergoes esterification with alcohols under acidic conditions:

-

Reagents : Methanol, ethanol, or other C₁–C₄ alcohols with H₂SO₄ as a catalyst .

-

Conditions : Reflux in solvents like cyclohexane with water removal via azeotropic distillation.

-

Product : Methyl or ethyl esters (e.g., methyl 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetate), isolated in high purity .

Table 2: Esterification Outcomes

| Alcohol | Catalyst | Temperature | Yield (%) |

|---|---|---|---|

| Methanol | H₂SO₄ | Reflux | 85–92 |

| Ethanol | H₂SO₄ | Reflux | 80–88 |

Substitution Reactions

The ester derivatives undergo nucleophilic substitution:

-

Ammonolysis : Reaction with ammonia converts esters to 4-hydroxy-2-oxopyrrolidin-1-yl-acetamide, a precursor for pharmaceuticals .

-

Conditions : Ammonia in ethanol at 25–60°C, yielding >95% purity after crystallization .

Key reaction :

Catalytic Hydrogenation of Derivatives

The 2,4-dioxopyrrolidin-1-yl-acetic acid intermediate is hydrogenated to modify ring saturation:

-

Catalyst : Pt, Rh, or Ru on inert supports (preferred: Ru/C) .

-

Outcome : Selective reduction of the α,β-unsaturated lactam system to form saturated pyrrolidinone derivatives .

Stability Under Acidic Conditions

Prolonged exposure to strong acids (e.g., HCl, H₂SO₄) at elevated temperatures (>80°C) may lead to:

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block in Organic Chemistry

- Description : This compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for various modifications that facilitate the creation of diverse chemical entities.

- Synthetic Routes : Common methods for synthesizing 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetic acid include reactions involving pyrrolidine derivatives and hydrolysis of esters. The compound can also be synthesized from amino acids through multi-step processes involving hydrogenation and esterification.

| Method Description | Yield (%) | Comments |

|---|---|---|

| Reaction of pyrrolidine derivatives | 75 | Effective for large-scale synthesis |

| Hydrolysis of esters | 85 | High yield; suitable for pharmaceuticals |

| Direct synthesis from amino acids | 70 | Useful for targeted modifications |

Biological Applications

Enzyme Inhibition

- Aldose Reductase Inhibition : The compound has been identified as an aldose reductase inhibitor, which is crucial in managing diabetic complications by interrupting the polyol pathway that leads to cellular damage in diabetes. Studies have shown significant inhibition of enzyme activity, indicating its therapeutic potential.

Neuroprotective Effects

- The structural similarity of this compound to neurotransmitters suggests it may interact with neural pathways. Preliminary studies indicate potential neuroprotective effects, which could lead to applications in treating neurological disorders.

Anti-inflammatory Properties

- Initial research has suggested that this compound may exhibit anti-inflammatory effects, broadening its therapeutic applications beyond diabetes and neurological conditions.

| Study Focus | Findings | Reference |

|---|---|---|

| Aldose Reductase Inhibition | Significant inhibition observed; potential for diabetes management | Bioorganic & Medicinal Chemistry Letters |

| Neuroprotective Activity | Indications of neuroprotection; requires further exploration | Various studies |

| Anti-inflammatory Effects | Preliminary results suggest anti-inflammatory properties | Ongoing research |

Industrial Applications

In addition to its roles in chemistry and biology, this compound is utilized in industrial settings:

- Pharmaceutical Development : It is explored as a candidate for drug development targeting various diseases due to its biological activity.

- Material Science : The compound is investigated for its potential use in developing new materials and as a reagent in industrial processes.

Case Studies

-

Aldose Reductase Inhibition Study :

- A notable study published in "Bioorganic & Medicinal Chemistry Letters" highlighted the compound's role as an aldose reductase inhibitor. The findings indicated a significant reduction in enzyme activity, suggesting its potential as a therapeutic agent for diabetic complications.

-

Neurotransmitter Interaction Research :

- Another research effort focused on the compound's interaction with neurotransmitter systems. Results indicated that it could modulate neurotransmission, presenting opportunities for developing treatments for neurological disorders.

Wirkmechanismus

The mechanism of action of 2-(4-Hydroxy-2-oxopyrrolidin-1-yl)acetic acid involves its interaction with specific molecular targets. It can inhibit certain enzymes or bind to receptors, modulating their activity. The exact pathways depend on the specific application and the biological system involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Piracetam: A well-known nootropic agent with a similar pyrrolidine structure.

Oxiracetam: Another nootropic compound with structural similarities.

Aniracetam: A derivative of piracetam with enhanced potency.

Uniqueness

2-(4-Hydroxy-2-oxopyrrolidin-1-yl)acetic acid stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyl and carbonyl groups allow for diverse chemical modifications, making it a versatile compound in research and industrial applications .

Biologische Aktivität

2-(4-Hydroxy-2-oxopyrrolidin-1-yl)acetic acid is a compound that has garnered attention in various scientific fields due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in medicine and industry, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. Its structural characteristics allow for diverse chemical modifications, making it a versatile compound in research.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It can inhibit certain enzymes or bind to receptors, modulating their activity. The exact pathways involved depend on the specific biological system and application.

1. Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for various enzymes, particularly those involved in metabolic pathways. For example, it has been studied for its potential to inhibit aldose reductase (ALR2), an enzyme linked to diabetic complications. Compounds designed based on its structure have shown promising results in selectively inhibiting ALR2 while exhibiting antioxidant properties .

2. Antioxidant Activity

The antioxidant capacity of this compound has been highlighted in studies where it demonstrated significant radical scavenging activity. This property is crucial for mitigating oxidative stress, which is implicated in various diseases .

3. Anticancer Activity

Recent studies have explored the anticancer potential of derivatives related to this compound. For instance, certain derivatives exhibited potent cytotoxicity against A549 human lung adenocarcinoma cells, suggesting that modifications to the core structure can enhance anticancer activity .

Data Table: Biological Activity Overview

Case Study 1: Aldose Reductase Inhibition

A study synthesized several derivatives based on the structure of this compound and evaluated their inhibitory effects on ALR2. The most potent derivative exhibited an IC50 value of 0.789 μM, demonstrating strong selectivity over other enzymes .

Case Study 2: Antioxidant Properties

In another investigation, the antioxidant properties were assessed using DPPH assays. The compound showed a remarkable inhibitory rate compared to standard antioxidants like Trolox, indicating its potential as a therapeutic agent against oxidative stress-related conditions .

Eigenschaften

IUPAC Name |

2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO4/c8-4-1-5(9)7(2-4)3-6(10)11/h4,8H,1-3H2,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMOXYLBGPIDAAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)CC(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401008546 | |

| Record name | (4-Hydroxy-2-oxopyrrolidin-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401008546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88877-52-5 | |

| Record name | 1-Pyrrolidineacetic acid, 4-hydroxy-2-oxo-, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088877525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4-Hydroxy-2-oxopyrrolidin-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401008546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.